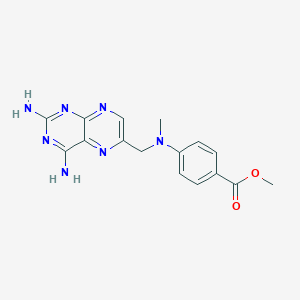

DAMPA Methyl Ester

Description

Contextualizing DAMPA Methyl Ester within Antifolate Metabolism

DAMPA, or 2,4-diamino-N(10)-methylpteroic acid, is recognized as an active metabolite of Methotrexate, a widely utilized antifolate agent. medchemexpress.commedchemexpress.com Antifolates are a class of drugs that obstruct the actions of folic acid (vitamin B9), which is crucial for the synthesis of DNA, RNA, and proteins. medchemexpress.com These agents primarily exert their cytotoxic effects during the S-phase of the cell cycle by inhibiting the synthesis of nucleic acids. medchemexpress.com The therapeutic applications of antifolates are significant in the treatment of various conditions, including malignant diseases, microbial and parasitic infections, and chronic inflammatory diseases. medchemexpress.com

Methotrexate itself is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for converting folic acid into its active form, tetrahydrofolate. medchemexpress.com The metabolic breakdown of Methotrexate leads to the formation of DAMPA. medchemexpress.commedchemexpress.com In situations of Methotrexate-induced renal impairment and delayed excretion, the enzyme carboxypeptidase-G(2) (CPDG(2)) can be used to convert a significant portion of plasma Methotrexate into DAMPA and glutamate. nih.govresearchgate.net Notably, DAMPA is eliminated from the body more rapidly than Methotrexate, suggesting nonrenal pathways of elimination. nih.govresearchgate.net

Studies in nonhuman primates have shown that the metabolism of DAMPA is a primary route of its elimination. nih.govresearchgate.net This metabolic process contributes to its faster clearance compared to Methotrexate, particularly in patients with compromised renal function. nih.govresearchgate.net The pharmacokinetics of DAMPA have been characterized by rapid clearance and extensive metabolism. medchemexpress.com In research involving a human leukemic cell line, DAMPA itself did not exhibit cytotoxicity and did not significantly alter the cytotoxic effects of Methotrexate. nih.govresearchgate.net

Significance of Esterification in Pharmaceutical Compound Research

Esterification, a chemical reaction between an alcohol and an acid, is a pivotal process in pharmaceutical research and development. pioneerpublisher.com This modification is frequently employed to create prodrugs, which are inactive or less active derivatives of a drug that are converted into the active form within the body through enzymatic or chemical processes. scirp.orgscirp.org The primary goal of creating ester prodrugs is to enhance the physicochemical and biopharmaceutical properties of the parent drug. scirp.orgeurekaselect.com

One of the key advantages of esterification is the ability to increase a drug's lipophilicity, or its ability to dissolve in fats and lipids. pioneerpublisher.comscirp.org This enhanced lipid solubility can lead to improved absorption and permeability across biological membranes, such as the intestinal wall or the blood-brain barrier. scirp.orgrsc.org By masking polar functional groups like carboxylic acids and alcohols, esterification can facilitate a drug's passage through these membranes. eurekaselect.com

Furthermore, esterification can be used to improve a drug's stability, modify its solubility in water, and control its release profile. scirp.orgscirp.orgqsaranalytics.com.mx For instance, the conversion of a drug into an ester can protect it from degradation in the acidic environment of the stomach, allowing for more of the active drug to reach its target. rsc.org The rate of hydrolysis of the ester bond, often mediated by esterase enzymes present in plasma and tissues, can be tailored to achieve a desired duration of action. pioneerpublisher.comnih.gov This controlled release can improve patient compliance by reducing the frequency of administration. pioneerpublisher.com

The applications of ester prodrugs are diverse, spanning various therapeutic areas including the treatment of cancer, cardiovascular diseases, and neurological disorders. scirp.org For example, amino acid ester prodrugs have been designed to target specific transporters for improved drug delivery to the brain. scirp.orgscirp.org

Propriétés

IUPAC Name |

methyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2/c1-23(11-5-3-9(4-6-11)15(24)25-2)8-10-7-19-14-12(20-10)13(17)21-16(18)22-14/h3-7H,8H2,1-2H3,(H4,17,18,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFNJDZYIIOJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299929 | |

| Record name | Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23853-09-0 | |

| Record name | NSC133722 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Approaches for the Synthesis and Structural Elucidation of Dampa Methyl Ester and Its Analogs

Advanced Synthetic Methodologies for DAMPA Methyl Ester Production

The synthesis of 4-Amino-4-deoxy-N10-methylpteroic acid methyl ester, commonly known as this compound, involves strategic chemical reactions. One documented synthetic route involves the reaction of 6-(Bromomethyl)-2,4-pteridinediamine with methyl 4-methylaminobenzoate. chemicalbook.com This process is typically conducted in N,N-dimethyl acetamide at an elevated temperature of 70°C for a duration of 12 hours. chemicalbook.com

Strategies for Pteridine Derivative Esterification

The esterification of pteridine derivatives, a key step in the synthesis of compounds like this compound, can be achieved through various methods. Pteridine derivatives can be synthesized by reacting aminopyrimidines with different reagents such as aldehydes and hydrogen cyanide, followed by cyclization using a base like sodium methoxide. orientjchem.org Another approach involves the condensation of 5,6-diaminopyrimidines with dicarbonyl compounds. derpharmachemica.com The pyrimidine ring of pteridine is sensitive and can degrade under acidic or alkaline conditions. orientjchem.org

The esterification of amino acids, a related process, can be accomplished by refluxing a mixture of the amino acid, methanol, and a strong acid. wipo.int This is followed by concentration of the mixture and repeated additions of methanol with subsequent refluxing. wipo.int

Considerations for Yield Optimization and Purity in Methyl Ester Synthesis

Optimizing the yield and purity of methyl ester synthesis is crucial for efficient production. Several process variables significantly influence the outcome of the transesterification process, which is a common method for producing methyl esters. These variables include the alcohol-to-oil molar ratio, catalyst concentration, reaction time, and temperature. scielo.org.zanih.gov

For instance, in the transesterification of corn oil, a methanol-to-oil molar ratio of 6:1 with NaOH as a catalyst at 60°C has been utilized. researchgate.net The neutralization step after the reaction can also significantly impact the yield. researchgate.netmdpi.com Stopping the reaction with a 25% neutralization has been shown to increase the yield by approximately 20% compared to no acid treatment. researchgate.net

The use of response surface methodology (RSM) is a valuable tool for optimizing these parameters. nih.govajchem-a.com For example, an optimized yield of 93.60% for used cottonseed oil methyl ester was achieved at a 1:10 molar ratio, 2.5 wt.% catalyst concentration, an 80-minute reaction time, and a 60°C reaction temperature. ajchem-a.com Purity of the final product is often confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR). ajchem-a.com

| Parameter | Condition/Value | Source |

|---|---|---|

| Methanol-to-Oil Molar Ratio | 6:1 to 12:1 | nih.govmdpi.com |

| Catalyst Concentration (NaOH) | 1% to 2.5 wt.% | scielo.org.zaajchem-a.com |

| Reaction Temperature | 55°C to 60°C | scielo.org.zaresearchgate.netajchem-a.com |

| Reaction Time | 5 minutes to 2 hours | scielo.org.zanih.gov |

| Neutralization | 25% acid treatment | researchgate.net |

Isotopic Labeling Techniques for this compound Analogs

Isotopic labeling is a powerful technique used to track molecules through reactions or biological pathways. cernobioscience.com It involves replacing specific atoms in a molecule with their isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). cernobioscience.comcreative-proteomics.com This allows for the easy detection of the labeled molecules by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cernobioscience.com

Synthesis of Deuterium-Labeled this compound for Bioanalytical Applications (e.g., DAMPA-D3)

The synthesis of deuterium-labeled analogs of this compound, such as DAMPA-d3, is valuable for bioanalytical studies. medchemexpress.com While specific synthesis routes for DAMPA-d3 are proprietary, general methods for deuterium labeling can be applied. For example, deuterium can be introduced into a molecule through H/D-exchange reactions. researchgate.net A common method involves the reduction of a suitable precursor with a deuterium-donating agent like lithium aluminum deuteride (LiAlD₄). researchgate.netnih.gov For instance, the reduction of methyl 3-methyl-2-butenoate with LiAlD₄ produces C1-deuterated 3,3-dimethylallyl alcohol, a precursor for other labeled compounds. researchgate.net

Another strategy involves the use of a palladium catalyst on carbon (Pd/C) with aluminum and deuterium oxide (D₂O) to facilitate selective H-D exchange reactions. mdpi.com This method has been successfully applied to various compounds, including amino acids and their derivatives. mdpi.com

Application of Labeled Standards in Quantitative Research

Isotopically labeled compounds, such as DAMPA-d3, serve as excellent internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov The key principle is that the labeled standard is chemically identical to the analyte but has a different mass, allowing for its distinct detection by the mass spectrometer. nih.gov This co-elution of the analyte and the internal standard helps to correct for variations in sample preparation, extraction recovery, and instrument response, leading to more accurate quantification. scispace.comnih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique in quantitative proteomics where "heavy" labeled amino acids are incorporated into proteins for mass spectrometry analysis. cernobioscience.com While stable isotopically labeled (SIL) internal standards are generally preferred, deuterium-labeled compounds can sometimes exhibit different chromatographic retention times or recoveries compared to the non-labeled analyte. scispace.com

Analytical Characterization Techniques for this compound

The structural integrity and purity of synthesized this compound and its analogs are confirmed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is often employed to assess purity. acs.org Mass Spectrometry (MS), particularly with electrospray ionization (ESI), is used to determine the molecular weight of the compound, confirming its identity. acs.org Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical structure and the arrangement of protons within the molecule. acs.org

For methyl esters in general, Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is a common method for analysis and quantification. gcms.czresearchgate.net Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify functional groups present in the molecule, such as the carbonyl (C=O) stretch characteristic of esters. ajchem-a.com

| Technique | Information Provided | Source |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | acs.org |

| Mass Spectrometry (MS) | Molecular weight determination | acs.org |

| Nuclear Magnetic Resonance (¹H NMR) | Structural elucidation | acs.org |

| Gas Chromatography (GC) | Separation and quantification | gcms.czresearchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | ajchem-a.com |

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of this compound and its analogs, providing highly accurate mass measurements that allow for the determination of elemental composition. researchgate.netbeilstein-journals.org Unlike conventional mass spectrometry, which measures nominal masses, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, enabling the calculation of the precise molecular formula. beilstein-journals.org

In the analysis of N-acylated amino acid methyl esters, which are structurally similar to this compound, HRMS is crucial for confirming the molecular formula by comparing the experimentally measured mass with the theoretically calculated mass. For instance, the molecular formulas of various N-acylated amino acid methyl esters have been confirmed using HPLC/HR-ESI+-MS, with the data presented in the table below. nih.gov

| Compound | Molecular Formula | Calculated [M+H]+ | Found [M+H]+ |

|---|---|---|---|

| C12:0-AHL | C16H29NO3 | 284.2220 | 284.2220 |

| C14:0-AHL | C18H33NO3 | 312.2533 | 312.2533 |

| C16:1-NAME | C20H37NO3 | 340.2846 | 340.2845 |

| C16:0-NAME | C20H39NO3 | 342.3003 | 342.3002 |

The fragmentation patterns observed in both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectra provide further structural information. nih.gov For N-acylated amino acid methyl esters, characteristic fragment ions can define the amino acid and the acyl chain, aiding in the complete structural elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and stereochemical elucidation of this compound. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to determine the connectivity of atoms and the spatial arrangement of the molecule. mdpi.com

The chemical shifts (δ), coupling constants (J), and multiplicities of the signals in the ¹H and ¹³C NMR spectra provide a wealth of information. For example, in the analysis of (Z)-N-(hexadec-9-enoyl)alanine methyl ester, a structural analog, the following NMR data were reported: nih.gov

| Position | ¹H NMR (500 MHz, CDCl₃) δ [ppm] (J [Hz]) | ¹³C NMR (125 MHz, CDCl₃) δ [ppm] |

|---|---|---|

| NH | 6.09 (d, J = 6.4) | - |

| H-2' | 4.59 (d, J = 7.4) | 47.6 |

| OCH₃ | 3.75 (s) | 52.4 |

| H-2 | 2.21 (t, J = 7.6) | 36.5 |

| H-9/H-10 | 5.38–5.30 (m) | 129.9, 129.7 |

| C=O (Amide) | - | 173.7 |

| C=O (Ester) | - | 172.6 |

In addition to confirming the basic structure, NMR spectroscopy, particularly the use of chiral derivatizing agents or chiral solvating agents, can be used to establish the absolute stereochemistry of chiral centers within the molecule. Advanced NMR techniques, such as the application of residual dipolar couplings (RDCs), can also provide information on the relative configuration of complex molecules.

Chromatographic Purity Assessment and Impurity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for identifying and quantifying any impurities. researchgate.net The development of a robust HPLC method is a critical step in ensuring the quality of the compound.

For N-acylated amino acid methyl esters, HPLC methods using chiral stationary phases (CSPs) have been developed to determine not only the chemical purity but also the enantiomeric purity. researchgate.net This is crucial as the synthesis of these compounds can sometimes lead to the formation of unwanted stereoisomers. For example, the analysis of commercially available L-alanine methyl ester as its N-FMOC derivative on a chiral stationary phase revealed the presence of the D-enantiomer as well as the corresponding racemic acid as impurities. researchgate.net

Impurity profiling involves the detection, identification, and quantification of any byproducts or degradation products. science.gov This is often achieved by coupling liquid chromatography with mass spectrometry (LC-MS), which allows for the separation of impurities from the main compound and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. science.gov Common impurities can arise from the starting materials, reagents used in the synthesis, or from degradation of the final product.

Pharmacological and Biochemical Investigations of Dampa Methyl Ester in Drug Metabolism Research

Role of DAMPA and its Methyl Ester as Analytical Reference Standards in Pharmacokinetic Studies

The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic research, providing essential data on absorption, distribution, metabolism, and excretion. 2,4-diamino-N-10-methylpteroic acid (DAMPA), a principal metabolite of the widely used antifolate drug methotrexate, and its esterified derivative, DAMPA methyl ester, serve as critical analytical reference standards. pharmacompass.comcasss.org These standards are indispensable for the development and validation of bioanalytical methods aimed at ensuring the identity, strength, and quality of pharmaceutical compounds. pharmacompass.com

The development of robust and sensitive assays for the quantification of DAMPA in biological matrices like serum and urine is crucial for understanding the metabolism of methotrexate. researchgate.netnih.gov Various analytical techniques have been established, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard due to its high selectivity and sensitivity. nih.govwiley.comunil.ch

Several studies have detailed the development of LC-MS/MS methods for the simultaneous determination of methotrexate and its metabolites, including DAMPA. researchgate.netnih.govnih.gov A common approach involves protein precipitation from serum samples using a methanolic solution, followed by centrifugation. nih.govnih.gov The resulting supernatant is then injected into the LC-MS/MS system. Turbulent flow liquid chromatography (TFLC) has been effectively employed to reduce sample preparation time and matrix effects. researchgate.netnih.govnih.gov Positive heated electrospray ionization (HESI) is a frequently used ionization technique for these analytes. nih.gov

These assays are typically validated to demonstrate their linearity, precision, and accuracy over a clinically relevant range of concentrations. For instance, one validated method showed linearity for DAMPA from 20 to 1000 nmol/L, with the ability to perform dilutions for higher concentrations. researchgate.netnih.gov Another method reported a linear range for DAMPA from 10 to 1000 nmol/L with a lower limit of quantification (LLOQ) of 10 nmol/L. nih.gov Within-day and between-day precision for these assays are generally less than 10%. nih.govnih.gov More recently, liquid chromatography-surface-enhanced Raman scattering (LC-SERS) has also been explored for the detection and quantification of DAMPA, offering a limit of detection of 3.26 μM. acs.orgdbkgroup.org

| Parameter | Method 1 (TFLC-ESI-MS/MS) | Method 2 (TFC–LC–MS/MS) | Method 3 (RP-LC-SERS) |

| Analyte | DAMPA | DAMPA | DAMPA |

| Biological Matrix | Serum | Serum | Urine |

| Linear Range | 20 to 1000 nmol/L researchgate.netnih.gov | 10 to 1000 nmol/L nih.gov | Not specified |

| Lower Limit of Quantification (LLOQ) | Not specified | 10 nmol/L nih.gov | Not applicable |

| Limit of Detection (LOD) | Not specified | Not specified | 3.26 μM acs.orgdbkgroup.org |

| Precision (Within-day and Between-day) | < 10% nih.gov | < 10% nih.gov | Not specified |

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. bioanalysis-zone.com The ideal internal standard has chemical and physical properties nearly identical to the analyte of interest. bioanalysis-zone.com For the quantification of DAMPA and its parent drug methotrexate, stable isotope-labeled (SIL) analogs are considered the most suitable internal standards. unil.chbioanalysis-zone.com

Deuterium-labeled DAMPA, such as DAMPA-D3, is utilized as an internal standard in pharmacokinetic research. veeprho.com This stable isotope-labeled compound enhances the accuracy of mass spectrometry and liquid chromatography by allowing for precise quantification of DAMPA in biological samples. veeprho.com Similarly, methotrexate-d3 (MTX-D3) is commonly used as an internal standard for the quantification of methotrexate and its metabolites, including DAMPA, in serum. researchgate.netnih.govnih.gov The use of a SIL-IS is particularly advantageous as it co-elutes with the unlabeled analyte and can be distinguished based on its mass-to-charge ratio, effectively compensating for matrix effects and variations in instrument response. unil.chbioanalysis-zone.com The application of such internal standards is a key component in therapeutic drug monitoring (TDM) for patients undergoing high-dose methotrexate therapy, where accurate measurement of the drug and its metabolites is critical. wiley.comfrontiersin.org

Development of Quantitative Assays for DAMPA in Biological Samples

Enzymatic Biotransformation Pathways Associated with DAMPA

The formation of DAMPA is a significant step in the metabolism of methotrexate, particularly involving enzymatic processes within the host and its microbiome. nih.govnih.gov This biotransformation primarily occurs through the cleavage of the terminal glutamate residue from methotrexate. nih.gov

The gut microbiome plays a direct and significant role in the metabolism of methotrexate, converting it into its less toxic metabolite, DAMPA. nih.govhcplive.com This biotransformation is a detoxification pathway, as DAMPA is considered a non-toxic metabolite. nih.govmdpi.com Studies have demonstrated that while DAMPA is found in the feces of conventionally reared animals treated with methotrexate, it is absent in germ-free or antibiotic-treated mice, confirming the necessity of the gut microbiome for this metabolic process. hcplive.com This microbial metabolism can directly influence the bioavailability and potential toxicity of methotrexate. nih.gov

The primary microbial enzyme responsible for the conversion of methotrexate to DAMPA is carboxypeptidase-G2 (CPDG2), also known as glutamate carboxypeptidase 2. nih.govnih.govmdpi.com This bacterial enzyme catalyzes the hydrolysis of the C-terminal glutamate residue from methotrexate, yielding DAMPA and glutamate. nih.govmdpi.com CPDG2 is found in various gut bacteria, including species of Pseudomonas. nih.govmdpi.comresearchgate.net In addition to CPDG2, other bacterial enzymes such as p-aminobenzoyl-glutamate hydrolase, found in E. coli, have also been shown to catalyze this reaction. nih.gov The inactivation of pteroic acid and its derivatives can also be carried out by a range of microbial enzymes, including other carboxypeptidases, amidases, and pterin deaminases, which can hydrolyze these compounds. researchgate.netgoogle.comgoogle.com

The composition of an individual's gut microbiota can significantly influence the rate of DAMPA formation from methotrexate. nih.govacs.org Variations in the gut microbial community are thought to contribute to inter-individual differences in drug metabolism. escholarship.orgfrontiersin.org

Research in rat models has shown a correlation between the relative abundance of certain bacterial phyla and the excretion of DAMPA. Specifically, a positive correlation was observed between the relative abundance of Firmicutes and the amount of DAMPA excreted in feces at 48 hours. nih.govacs.org Conversely, high doses of methotrexate were found to decrease the abundance of Firmicutes and increase the abundance of Bacteroidetes, which was associated with lower levels of DAMPA excretion. nih.govacs.org This suggests that high doses of the drug may disrupt the gut microbiota, leading to a reduction in the activity of enzymes like CPDG2 and consequently delaying the detoxification of methotrexate to DAMPA. nih.govacs.org This alteration in metabolic clearance could be linked to increased gastrointestinal toxicity. nih.govacs.org

| Microbiota Composition Change | Effect on DAMPA Formation | Reference |

| Increased relative abundance of Firmicutes | Positively correlated with DAMPA excretion | nih.govacs.org |

| Increased relative abundance of Bacteroidetes (at high methotrexate doses) | Associated with lower DAMPA excretion | nih.govacs.org |

| Disruption of gut microbiota by high-dose methotrexate | May delay detoxification to DAMPA | nih.govacs.org |

Identification of Microbial Enzymes Responsible for Pteroic Acid Inactivation

Inactivation Mechanisms of Methotrexate Metabolites and Cross-Reactivity in Plasma Assays

Methotrexate (MTX) undergoes metabolic conversion in the body, leading to the formation of metabolites that are generally considered less active or inactive compared to the parent drug. nih.govnih.gov A primary metabolite is 7-hydroxymethotrexate (7-OH-MTX), formed through the action of aldehyde oxidase in the liver. nih.govmdpi.com Another significant metabolite, particularly after the administration of the rescue agent glucarpidase (carboxypeptidase G2), is 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA). nih.govresearchgate.net Glucarpidase rapidly hydrolyzes methotrexate into DAMPA and glutamate, providing an effective clearance mechanism in cases of methotrexate-induced toxicity. nih.gov Research indicates that DAMPA itself is not cytotoxic and does not significantly interfere with the cytotoxicity of methotrexate in human leukemic cell lines. researchgate.net This metabolic conversion represents a key inactivation pathway, reducing the systemic exposure to active methotrexate. acs.org

A significant challenge in monitoring high-dose methotrexate therapy arises from the cross-reactivity of these metabolites in commonly used plasma assays. researchgate.net Immunoassays, such as fluorescence polarization immunoassay (FPIA) and enzyme-multiplied immunoassay technique (EMIT), are known to produce falsely elevated methotrexate concentrations due to their inability to distinguish between methotrexate and its metabolites, especially DAMPA. nih.govresearchgate.netnih.gov The cross-reactivity with DAMPA can be substantial, ranging from 26% to as high as 100% in some commercial immunoassays. nih.govresearchgate.net This interference can persist for several days, complicating clinical decision-making. nih.gov For instance, the ARK™ Methotrexate Assay shows significant cross-reactivity with DAMPA (ranging from 64.3% to 100%) but has minimal cross-reactivity with 7-OH-MTX (≤0.07%). researchgate.netsiemens-healthineers.com This discrepancy necessitates the use of more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate monitoring, particularly following glucarpidase administration. nih.govresearchgate.net

| Assay Method | Metabolite | Observed Cross-Reactivity/Interference | Reference |

|---|---|---|---|

| Immunoassays (General) | DAMPA | Ranges from 26% to 100%, leading to falsely elevated methotrexate levels. | nih.govresearchgate.net |

| Fluorescence Polarization Immunoassay (FPIA) | DAMPA | Significant cross-reactivity, overestimating residual methotrexate concentration. | researchgate.netnih.gov |

| ARK™ Methotrexate Assay | DAMPA | Substantial cross-reactivity, reported between 64.3% and 100%. | siemens-healthineers.com |

| ARK™ Methotrexate Assay | 7-OH-MTX | Very low cross-reactivity (≤0.07%). | researchgate.netsiemens-healthineers.com |

Exploratory Research into Potential Pharmacodynamic Activities of Related Pteridine Esters

The pteridine scaffold, a core component of compounds like DAMPA and its esters, is a recognized privileged structure in medicinal chemistry. globalresearchonline.netorientjchem.org Derivatives of pteridine have been extensively investigated for various therapeutic properties, particularly as anticancer agents, due to their role in critical biological pathways. globalresearchonline.netorientjchem.orgresearchgate.net Many pteridine-based compounds function by inhibiting key enzymes involved in cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various kinases. globalresearchonline.netnih.gov The development of novel pteridine derivatives continues to be an active area of research, aiming to identify agents with improved efficacy and selectivity against cancer cells. globalresearchonline.net

The National Cancer Institute (NCI) has established a standardized screening process utilizing a panel of 60 human tumor cell lines (the NCI-60) to evaluate the anticancer potential of novel compounds. clue.iorevvity.co.jp This in vitro screen assesses a compound's ability to inhibit growth or kill cells across a diverse range of cancer types, including leukemia, lung, colon, and breast cancer. revvity.co.jpnih.gov Compounds are typically first tested at a single high concentration (e.g., 10 µM), and if significant anti-proliferative activity is observed, they advance to a five-dose assay to determine key parameters like the 50% growth inhibition concentration (GI₅₀). clue.iomdpi.com

| Compound/Class | Screening Details | Observed Activity | Reference |

|---|---|---|---|

| NSC 694477 (DAMPA Ethyl Ester) | NCI-60 Human Tumor Cell Line Screen | Tested for biological activity, but specific public data on its performance is not well-documented. | ontosight.ai |

| Pteridine-based Derivatives (Compound 5a) | Anti-proliferative screening | Potent activity with a GI₅₀ value of 38 nM. | nih.gov |

| Pteridine-based Derivatives (Compound 7e) | Anti-proliferative screening | Potent activity with a GI₅₀ value of 44 nM. | nih.gov |

| Pteridine-based Derivatives (Compound 5e) | Anti-proliferative screening | Potent activity with a GI₅₀ value of 46 nM. | nih.gov |

| Novel Pteridine Analogues | In vitro screening against 3 cancer cell lines | Showed growth inhibiting effects on MCF7 (breast), NCI-H460 (lung), and SF-268 (CNS) cell lines. | globalresearchonline.net |

Structure-activity Relationship Sar Studies and Medicinal Chemistry Considerations for Pteridine Methyl Esters

Analysis of Esterification Effects on Biological Activity and Stability of Pteridine Derivatives

The ester group can exert a remarkable effect on a ligand's affinity for its target receptor or enzyme. nih.gov SAR studies on various heterocyclic compounds demonstrate that the size and nature of the ester's alkoxy residue can be a critical determinant of potency. nih.gov For instance, in a series of 3,4-dihydropyrimidin-2(1H)-ones, substituting an ethyl ester with propyl or isopropyl esters resulted in improved affinity, while methyl and tert-butyl groups led to decreased affinity. nih.gov

In the context of pteridine derivatives, SAR studies on pteridine dione and trione inhibitors of the monocarboxylate transporter 1 (MCT1) have highlighted the importance of substituents for biological activity. nih.govacs.org While these studies focused on modifications at other positions, the synthetic strategy often involved the use of amino acid esters, underscoring the role of the ester group in the synthetic pathway and as a potential point for modification to influence properties like lipophilicity. nih.govacs.org The potency of these inhibitors was found to be highly dependent on the length and composition of side chains attached to the pteridine core. nih.govacs.org For example, in one series of C5-alkylated pteridine triones, a compound with a four-methylene spacer in its side chain was found to be optimal for blocking lymphoma cell proliferation. nih.govacs.org Similarly, for thioether derivatives, a five-atom tether was most potent. nih.govacs.org This sensitivity to side-chain structure suggests that modifications to an ester group elsewhere in the molecule could similarly fine-tune the interaction with the target protein.

| Compound Class | Modification | Effect on Activity/Affinity | Target | Reference |

| Pteridine Triones | Varies with R¹ chain length (four-methylene spacer optimal) | Potent inhibition (EC₅₀ = 150 ± 16 nM) | MCT1 | nih.gov |

| Pteridine Thioethers | Varies with R¹ tether length (five-atom tether optimal) | Most potent (EC₅₀ = 37 ± 10 nM) | MCT1 | nih.gov |

| Pteridine Diones | R¹ with a five-atom tether to hydroxyl group | Strong growth inhibition (EC₅₀ = 58 ± 10 nM) | MCT1 | nih.gov |

| 3,4-Dihydropyrimidin-2(1H)-ones | Replacement of ethyl ester with isopropyl ester | Improved affinity | A₂B AdoR | nih.gov |

| 3,4-Dihydropyrimidin-2(1H)-ones | Replacement of ethyl ester with methyl ester | Attenuated affinity | A₂B AdoR | nih.gov |

While esterification can be beneficial for activity, ester linkages are susceptible to hydrolysis by endogenous esterase enzymes, which can be a metabolic liability. diva-portal.org Carboxyl esterases are key enzymes in the hydrolytic biotransformation of a wide variety of ester-containing molecules. diva-portal.org This enzymatic degradation can lead to rapid clearance of the drug, reducing its bioavailability and duration of action. diva-portal.orgnih.gov The metabolic stability of pteridine derivatives is a crucial factor, as folate, a well-known pteridine, can undergo degradation and interconversion. nih.govnih.gov

To address the potential metabolic instability of methyl esters, medicinal chemists employ bioisosteric replacement. Bioisosterism is a strategy used to replace a functional group with another that retains similar physical and chemical properties, with the goal of improving the molecule's pharmacokinetic or pharmacodynamic profile. ufrj.brnih.gov For a methyl ester, a common bioisosteric replacement is a stable heterocyclic ring, such as an oxadiazole. ufrj.br This strategy has been shown to increase metabolic stability and oral bioavailability in other classes of compounds. ufrj.br However, the success of such replacements is not universal and depends on the specific molecular context. ufrj.br Other bioisosteric replacements for esters can include various heterocyclic rings, amides, or sulfonamides. ufrj.bracs.org The goal is to design an analog that mimics the steric and electronic properties of the original ester while being less prone to enzymatic cleavage. diva-portal.org

Influence of Ester Moiety on Receptor Binding and Enzyme Inhibition

Rational Design of Modified Pteridine Esters for Enhanced Bioavailability or Reduced Toxicity

The rational design of pteridine esters involves modifying their structure to overcome physiological barriers, such as poor absorption or high toxicity, thereby enhancing their therapeutic potential.

Chemical permeation enhancers (CPEs) are compounds that reversibly increase the permeability of biological membranes, such as the skin or intestinal lining, to facilitate drug absorption. mdpi.com Many CPEs are amphiphilic molecules containing ester linkages, which can be designed to be biodegradable by local esterases, minimizing potential toxicity. mdpi.comresearchgate.net Lactate esters, for example, have been shown to be effective and safe penetration enhancers, particularly for hydrophilic drugs. nih.gov Their effectiveness is often related to the alkyl chain length, with 10-12 carbons showing an optimal profile. mdpi.comnih.gov

A notable example of a permeation enhancer that utilizes an ester linkage is Nα-deoxycholyl-l-lysyl-methylester (DCK). nih.govnih.gov DCK is a bile acid derivative designed to improve the oral absorption of hydrophilic and macromolecular drugs, such as insulin and pemetrexed. nih.govmdpi.comdovepress.com It functions by forming an ion-pair complex with the drug molecule, which greatly enhances the drug's lipophilicity and facilitates its transport across the intestinal epithelium. nih.govmdpi.com The complexation of insulin with DCK, for instance, was shown to increase its permeability across Caco-2 cell monolayers. nih.govacs.org

The oral absorption of drugs is a complex process influenced by factors like solubility, permeability, and metabolic stability within the gastrointestinal tract. researchgate.netnih.gov Ester prodrugs are often designed to enhance lipophilicity and improve absorption, but they can be hydrolyzed by intestinal esterases before they can be fully absorbed. nih.govresearchgate.net

Strategies to modulate intestinal absorption for ester-containing compounds often involve protecting the ester from premature degradation or exploiting specific transport mechanisms. The use of DCK exemplifies this approach. The DCK-drug complex not only increases passive diffusion due to enhanced lipophilicity but may also interact with intestinal transporters, such as the apical sodium bile acid transporter (ASBT). nih.govmdpi.comdovepress.com This interaction can further facilitate the drug's uptake. nih.govmdpi.com Studies with an oral formulation of pemetrexed complexed with DCK showed that the system enhanced intestinal membrane permeability through the interaction of DCK with bile acid transporters. mdpi.comdovepress.com Another strategy involves the co-administration of compounds that can inhibit the metabolic enzymes (esterases) responsible for prodrug degradation, thereby increasing the amount of intact drug that can be absorbed. researchgate.net

Advanced Bioanalytical Methodologies for Comprehensive Dampa Methyl Ester Profiling in Research Settings

Method Development for Quantitative Analysis in Diverse Biological Matrices (e.g., plasma, tissues, cell lysates)

The development of a quantitative bioanalytical method for DAMPA methyl ester necessitates careful consideration of the sample matrix to minimize interference and ensure accurate measurement. Biological matrices such as plasma, tissue homogenates, and cell lysates are complex mixtures of proteins, lipids, salts, and other endogenous components that can interfere with the analysis.

Sample Preparation: A critical first step in method development is the extraction of the analyte from the biological matrix. The primary goals of sample preparation are to remove proteins and other interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. For DAMPA and similar small molecules, several techniques are commonly employed:

Protein Precipitation (PPT): This is a straightforward and widely used method for plasma and serum samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, or an acid like trichloroacetic acid, to the sample to denature and precipitate proteins. uea.ac.uk After centrifugation, the supernatant containing the analyte is collected for analysis. While simple and fast, PPT may result in less clean extracts compared to other techniques, potentially leading to matrix effects.

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This technique can provide cleaner extracts than PPT but is more labor-intensive and requires larger volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile sample preparation technique that can provide very clean extracts and high analyte recovery. It involves passing the sample through a sorbent-packed cartridge that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. For polar compounds like this compound, reversed-phase or ion-exchange SPE cartridges can be optimized for selective extraction.

The choice of sample preparation method depends on the required sensitivity, the complexity of the matrix, and the desired sample throughput.

Chromatographic Conditions: Once extracted, the analyte is separated from any remaining matrix components using liquid chromatography. For polar compounds like this compound, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are typically used. A C18 column is a common choice, and the mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the analyte from other compounds in the sample.

Integration of High-Resolution Mass Spectrometry with Chromatographic Separations for High-Throughput Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high selectivity, sensitivity, and speed. kurabiotech.com

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, which allows for the confident identification of analytes based on their elemental composition. nih.gov This is particularly useful in complex biological matrices where co-eluting isobaric interferences (compounds with the same nominal mass) can be a problem. For high-throughput analysis, triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are often preferred. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and sensitivity.

For the analysis of this compound, the precursor ion would be the protonated molecule [M+H]⁺ in positive ionization mode. The selection of specific product ions resulting from the fragmentation of the precursor ion would be optimized to ensure a unique and robust detection method.

High-Throughput Analysis: The combination of rapid UHPLC separations (with run times often under 5 minutes) and the fast scanning capabilities of modern mass spectrometers allows for high-throughput analysis, which is essential for processing large numbers of samples in research and clinical studies. uea.ac.uk Automated sample preparation systems can further enhance throughput and improve the reproducibility of the analytical workflow.

Below is a hypothetical data table outlining typical LC-MS/MS parameters for the analysis of this compound.

| Parameter | Condition |

| Chromatography System | UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 3 min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole with ESI |

| Ionization Mode | Positive |

| Precursor Ion (m/z) | [M+H]⁺ of this compound |

| Product Ion (m/z) | Optimized for this compound |

| Internal Standard | Stable Isotope Labeled this compound |

Quality Control and Validation Parameters for Robust Analytical Methods

To ensure that a bioanalytical method is reliable and reproducible for its intended purpose, it must be validated according to international guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). rrml.roau.dk The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. au.dk

Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as the percentage of the nominal concentration.

Precision: The degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed both within a single analytical run (intra-day) and between different runs (inter-day).

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A calibration curve is generated using a series of standards of known concentrations. The curve should be linear over the expected concentration range of the samples.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.

The following table presents a hypothetical summary of validation results for a this compound assay in human plasma, based on typical acceptance criteria.

| Validation Parameter | Concentration Level | Acceptance Criteria | Hypothetical Result |

| Intra-day Precision (%RSD) | Low QC (3x LLOQ) | ≤15% | 4.5% |

| Mid QC | ≤15% | 3.2% | |

| High QC | ≤15% | 2.8% | |

| Inter-day Precision (%RSD) | Low QC | ≤15% | 6.1% |

| Mid QC | ≤15% | 5.4% | |

| High QC | ≤15% | 4.9% | |

| Accuracy (% Bias) | Low QC | ±15% | +3.5% |

| Mid QC | ±15% | -1.8% | |

| High QC | ±15% | +2.2% | |

| LLOQ | - | Signal-to-Noise > 10 | 0.5 ng/mL |

| Linearity (r²) | Calibration Curve | ≥0.99 | 0.998 |

| Freeze-Thaw Stability | Low and High QC | % Change ≤15% | -7.2% |

| Short-Term Stability (24h, RT) | Low and High QC | % Change ≤15% | -9.5% |

Implications for Preclinical and Clinical Research in Antifolate Therapies

Impact of DAMPA Formation on Methotrexate Pharmacokinetics and Pharmacodynamics

The formation of 2,4-diamino-N10-methylpteroic acid (DAMPA) from methotrexate (MTX) is a critical event that influences the drug's behavior in the body. This biotransformation, primarily carried out by gut bacteria, directly affects how MTX is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and its therapeutic and toxic effects (pharmacodynamics). nih.govnih.govresearchgate.net

The conversion of MTX to DAMPA is significant because DAMPA is considered a biologically inactive and non-toxic metabolite. nih.govnih.gov This detoxification process can reduce the potential for MTX-related side effects. nih.gov The enzyme responsible for this conversion is carboxypeptidase-G2 (CPDG2), also known as glucarpidase, which is produced by gut bacteria. nih.govnih.govfrontiersin.org Glucarpidase rapidly hydrolyzes MTX into DAMPA and glutamate, providing a non-renal pathway for eliminating the drug. theoncologypharmacist.comacmcasereport.orgmdpi.com

Correlation of DAMPA Levels with Therapeutic Response and Toxicity

The levels of DAMPA can be indicative of both the efficacy and the toxicity of methotrexate treatment. Since DAMPA is a product of MTX metabolism by the gut microbiota, its concentration can reflect the extent of this microbial activity. nih.govnih.gov Studies have shown a correlation between the abundance of certain gut bacteria, such as Firmicutes, and the fecal excretion of DAMPA. nih.gov

A reduction in the metabolic clearance of MTX to DAMPA, potentially due to changes in the gut microbiome, might be associated with increased gastrointestinal toxicity. nih.gov Conversely, efficient conversion to the non-toxic DAMPA could mitigate adverse effects. nih.govnih.gov However, it is important to note that while DAMPA itself is not cytotoxic, its measurement can be complicated. nih.gov Standard immunoassays for methotrexate can cross-react with DAMPA, leading to artificially elevated MTX readings, which can be misleading in a clinical setting. nih.govtheoncologypharmacist.com Therefore, chromatographic methods are necessary for accurate measurement of MTX levels after the administration of glucarpidase. nih.gov

Consideration in High-Dose Methotrexate Therapy and Renal Excretion

In the context of high-dose methotrexate (HDMTX) therapy, the formation of DAMPA is particularly relevant. HDMTX can lead to acute kidney injury (AKI) due to the precipitation of MTX and its metabolite, 7-hydroxymethotrexate, in the renal tubules, especially in acidic urine. nih.govremedypublications.com This nephrotoxicity can delay the excretion of MTX, leading to prolonged exposure to toxic concentrations and exacerbating side effects like myelosuppression and mucositis. nih.govacmcasereport.org

The administration of glucarpidase to convert MTX to DAMPA offers a crucial rescue mechanism in patients with impaired renal function. theoncologypharmacist.comacmcasereport.org This enzymatic conversion provides an alternative, non-renal route for drug elimination, as DAMPA is primarily metabolized by the liver. nih.govtdm-monografie.org Studies in nonhuman primates have shown that DAMPA is eliminated more rapidly than MTX and is metabolized into several other compounds, including hydroxy-DAMPA and DAMPA-glucuronide. nih.gov This rapid clearance of DAMPA is key to its role in mitigating MTX toxicity in patients with renal dysfunction. nih.gov

Role of Microbiome Modulation in Optimizing Antifolate Treatment Outcomes

The gut microbiome plays a pivotal role in the metabolism of many drugs, including methotrexate, a field of study known as pharmacomicrobiomics. mdpi.comtandfonline.com The composition and activity of the gut microbiota can significantly influence the biotransformation of antifolates, thereby affecting their efficacy and toxicity. mdpi.comresearchgate.net

Pharmacomicrobiomics and Drug Biotransformation

Pharmacomicrobiomics explores the interaction between the gut microbiota and drugs. tandfonline.com The gut microbiome can directly impact drug bioavailability through biotransformation, converting drugs into active, inactive, or even toxic metabolites. mdpi.comtandfonline.com In the case of methotrexate, gut bacterial enzymes, specifically carboxypeptidase-G2, metabolize MTX into the non-toxic DAMPA. nih.govmdpi.com

The relative abundance of certain bacterial families, such as Prevotellaceae and Anaeroplasmataceae, has been positively correlated with this metabolic conversion. nih.govmdpi.com This highlights the potential for inter-individual variability in MTX response based on the unique composition of each person's gut microbiota. mdpi.com Understanding these microbial influences is crucial for personalizing antifolate therapy. researchgate.netpatsnap.com

Therapeutic Strategies Targeting Microbial Enzymes Affecting Drug Metabolism

The growing understanding of the microbiome's role in drug metabolism opens up new therapeutic avenues. Modulating the gut microbiota to optimize drug efficacy and minimize toxicity is a promising strategy. biocodexmicrobiotainstitute.commdpi.com This can involve several approaches:

Prebiotics and Probiotics: Introducing specific beneficial bacteria (probiotics) or substances that promote their growth (prebiotics) could enhance the metabolic activities that lead to drug detoxification. mdpi.commdpi.com

Fecal Microbiota Transplantation (FMT): In cases of significant dysbiosis, FMT could be used to restore a healthy microbial community capable of favorable drug metabolism. mdpi.commdpi.com

Inhibitors of Microbial Enzymes: For drugs that are inactivated by microbial enzymes, developing specific inhibitors of these enzymes could enhance drug availability and efficacy. biocodexmicrobiotainstitute.comembopress.org

These strategies aim to create a gut environment that favors beneficial drug-microbe interactions, ultimately leading to better treatment outcomes in antifolate therapies. mdpi.comnih.gov

Utility of DAMPA Methyl Ester as a Surrogate Marker in Drug Discovery and Development

A surrogate marker, or surrogate endpoint, is a biomarker intended to substitute for a clinical endpoint. europeanpharmaceuticalreview.comfda.gov It is used to predict the clinical benefit or harm of a therapeutic intervention. fda.gov In drug discovery and development, surrogate markers can accelerate the evaluation of new drug candidates. europeanpharmaceuticalreview.comappliedclinicaltrialsonline.com

While direct evidence for the use of this compound as a surrogate marker is not extensively documented in the provided search results, the role of its parent compound, DAMPA, in methotrexate metabolism suggests a potential application. The formation of DAMPA is a direct measure of a key metabolic pathway for methotrexate. Therefore, monitoring DAMPA levels could serve as a biomarker for the activity of the gut microbiota on the drug.

In the context of developing new antifolate drugs, measuring the formation of DAMPA or its derivatives could be used in preclinical studies to:

Assess the susceptibility of a new antifolate compound to metabolism by gut microbial enzymes.

Compare the metabolic stability of different drug candidates.

Investigate potential drug-microbiome interactions early in the development process.

This information could help in selecting drug candidates with more predictable pharmacokinetic profiles and potentially lower toxicity. The development of standardized assays to measure DAMPA and its metabolites would be a crucial step in establishing its utility as a reliable surrogate marker in antifolate drug discovery. nih.gov

Future Research Directions in Dampa Methyl Ester Investigation

Deeper Mechanistic Elucidation of Microbial Biotransformation Pathways

The transformation of substances by microorganisms, known as biotransformation, is a process of significant interest in drug development and environmental science. nih.gov Microorganisms can perform complex chemical reactions, such as oxidation, reduction, and hydrolysis, often with high specificity. slideshare.net In the context of the well-known chemotherapy agent, methotrexate, gut microbes play a crucial role in its metabolism to DAMPA. nih.gov This biotransformation is significant because it is not observed in germ-free animals, highlighting the essential role of the gut microbiome. nih.gov

However, the specific microbial enzymes responsible for converting methotrexate to DAMPA have not yet been fully characterized. nih.gov Future research should focus on identifying these enzymes and understanding the precise biochemical pathways involved. This could involve screening various gut microbial species for their ability to metabolize methotrexate and then using techniques like protein purification and genetic analysis to isolate and characterize the active enzymes. A deeper understanding of these pathways could lead to strategies for modulating methotrexate efficacy and toxicity by manipulating the gut microbiome.

Comprehensive Structure-Activity-Relationship Studies of Pteridine Methyl Esters

Pteridines, the core chemical structure of DAMPA methyl ester, are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. researchgate.net The study of how the chemical structure of a compound relates to its biological activity, known as structure-activity relationship (SAR) studies, is fundamental to medicinal chemistry. researchgate.net For pteridine derivatives, SAR studies have been instrumental in developing inhibitors for various enzymes, including dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), which are important targets in cancer and infectious diseases. nih.gov

Future SAR studies on pteridine methyl esters should systematically modify the pteridine core and the methyl ester group to explore how these changes affect their biological targets. For instance, creating a library of pteridine methyl ester analogs with different substituents on the pteridine ring could reveal key interactions with target enzymes. nih.gov These studies could employ computational modeling to predict binding affinities and guide the synthesis of new compounds. researchgate.net The ultimate goal is to build a comprehensive understanding of the structural requirements for potent and selective activity, which can inform the design of novel therapeutic agents.

Exploration of Uncharacterized Biological Roles or Interactions of this compound

While DAMPA is primarily known as a metabolite of methotrexate, its own biological activities and interactions are not fully understood. researchgate.net The conversion of methotrexate to DAMPA is a key step in the detoxification of this potent drug by the enzyme glucarpidase. researchgate.net This process rapidly reduces methotrexate levels in the blood, converting it to the less toxic DAMPA and glutamate. researchgate.net

Future research should investigate whether this compound has any intrinsic biological effects or if it interacts with other cellular components beyond its role as a metabolite. This could involve a range of in vitro and in vivo experiments. For example, researchers could test the effects of this compound on various cell lines to see if it influences cell growth, differentiation, or signaling pathways. Techniques like affinity chromatography or mass spectrometry could be used to identify proteins or other molecules that bind to this compound, potentially revealing new biological targets or functions.

Development of Novel Analogs for Targeted Research Applications

The development of novel analogs, or structurally similar molecules, is a common strategy in drug discovery and chemical biology to probe biological systems and develop new therapies. researchgate.net For example, novel analogs of the breast cancer drug tamoxifen have been synthesized to improve its efficacy and overcome resistance. researchgate.net Similarly, creating new analogs of this compound could provide valuable tools for research.

These novel analogs could be designed with specific properties in mind. For instance, fluorescently tagged analogs could be synthesized to visualize the uptake and distribution of the molecule within cells and tissues. Other analogs could be designed to be more stable or to have a higher affinity for specific enzymes or receptors. The synthesis of these new molecules would likely involve multi-step chemical reactions, building upon established methods for creating pteridine derivatives. nih.gov By developing a toolkit of this compound analogs, researchers can gain a more nuanced understanding of its biological context and potentially uncover new therapeutic applications.

Q & A

Q. What experimental parameters critically influence the synthesis efficiency of DAMPA methyl ester in transesterification reactions?

The synthesis efficiency depends on four key parameters: (1) molar ratio of alcohol to oil, (2) catalyst type (e.g., KOH, NaOH), (3) catalyst concentration, and (4) reaction temperature. For example, catalyst concentration (1.0–1.5 wt%) is the most influential parameter, contributing 77.6% to yield variation, as shown in Taguchi-designed experiments . Optimal conditions for rapeseed methyl ester synthesis include a 1:6 molar ratio (oil:methanol), KOH catalyst (1.5 wt%), and 60°C reaction temperature, yielding 96.7% purity .

Q. What analytical methods are recommended for quantifying methyl ester content and purity?

Gas chromatography (GC) with flame ionization detection (FID) and GC-mass spectrometry (GC-MS) are standard methods. For instance, GC analysis using HP-Innowax columns (30 m × 0.25 mm) at 240–280°C detector temperatures effectively separates fatty acid methyl esters (FAMEs). GC-MS further identifies trace impurities, such as residual glycerol or unreacted triglycerides, with detection limits <0.1% .

Q. How do free fatty acid (FFA) content and moisture in raw materials affect transesterification outcomes?

High FFA (>2%) and moisture (>0.5%) in feedstocks promote soap formation via saponification, reducing ester yield. Acid-catalyzed pretreatment (e.g., H₂SO₄) is recommended for high-FFA oils to esterify FFAs before base-catalyzed transesterification .

Advanced Research Questions

Q. How can the Taguchi method optimize experimental designs for this compound synthesis?

The Taguchi method employs orthogonal arrays (e.g., L9) to evaluate parameter interactions with minimal experiments. For example, a 4-factor, 3-level design (e.g., catalyst type, concentration, molar ratio, temperature) reduces 81 possible combinations to 9 experimental runs. Signal-to-noise (S/N) ratios prioritize parameters: higher S/N (e.g., 38.95 dB) indicates robustness against noise factors. Catalyst concentration and temperature dominate yield variance, validated via ANOVA (p < 0.05) .

Q. What statistical approaches resolve contradictions in methyl ester yield data across studies?

Contradictions often arise from feedstock variability (e.g., fatty acid profiles) or parameter interactions. Multivariate regression and principal component analysis (PCA) isolate confounding variables. For example, erucic acid (C22:1) in rapeseed oil increases molecular weight, altering reaction kinetics versus soybean oil (high C18:2). Normalizing data by feedstock composition (e.g., % saturation) improves cross-study comparability .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Reproducibility requires strict documentation of:

- Reagent purity (e.g., ≥99% methanol, anhydrous KOH).

- Standardized protocols (e.g., 2-hour reaction time, 600 rpm stirring).

- Data transparency : Publish raw GC-MS chromatograms, ANOVA tables, and reaction conditions in repositories like Zenodo or Figshare, adhering to FAIR principles .

Methodological Best Practices

Q. What are the best practices for managing conflicting data on byproduct formation?

- Controlled experiments : Replicate reactions with identical parameters to isolate variability.

- Byproduct quantification : Use internal standards (e.g., methyl heptadecanoate) in GC analysis to calibrate glycerol and soap detection .

- Peer validation : Compare results with independent studies using similar feedstocks (e.g., Table 2 in vs. Table 8 in ).

Q. How should researchers design experiments to balance cost, time, and data quality?

Adopt a tiered approach:

- Screening experiments : Use fractional factorial designs to identify critical parameters.

- Optimization : Apply response surface methodology (RSM) for fine-tuning.

- Validation : Conduct triplicate runs under optimal conditions to confirm yield consistency (±2% error) .

Data Management and Reporting

Q. What metadata is essential for publishing this compound research data?

Include:

- Raw material specifications (FFA%, moisture%, fatty acid profile).

- Instrument parameters (GC column type, temperature program).

- Statistical outputs (S/N ratios, confidence intervals). Store data in structured formats (e.g., .csv, .xlsx) with README files describing units and abbreviations .

Q. How can researchers address low yields in scale-up transesterification?

Scale-up challenges include heat transfer inefficiencies and mixing heterogeneity. Solutions:

- Gradual scaling : Incrementally increase batch size (e.g., 1L → 10L) while monitoring yield.

- Process intensification : Use ultrasonic reactors or continuous-flow systems to enhance mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.